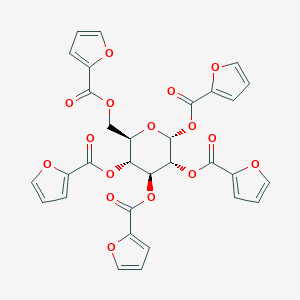

1,2,3,4,6-penta-O-(2-furoyl)hexopyranose

Description

1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose (PGG) is a hydrolyzable tannin derivative characterized by a glucose core esterified with five galloyl groups. It is widely distributed in plants such as Paeonia lactiflora and Terminalia chebula and is recognized for its diverse bioactivities, including antioxidant, anti-obesity, and enzyme inhibitory properties . The β-anomeric configuration of PGG is confirmed by its distinct $ ^1 \text{H-NMR} $ chemical shift at δ6.23 and a coupling constant of 8.3 Hz, while its α-anomer exhibits a δ6.74 shift and 3.64 Hz coupling constant . PGG is isolated with high purity (≥98%) using techniques like UPLC and NMR, making it a critical compound for pharmacological research .

Properties

Molecular Formula |

C31H22O16 |

|---|---|

Molecular Weight |

650.5g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(furan-2-carbonyloxy)oxan-2-yl]methyl furan-2-carboxylate |

InChI |

InChI=1S/C31H22O16/c32-26(17-6-1-11-37-17)42-16-22-23(44-27(33)18-7-2-12-38-18)24(45-28(34)19-8-3-13-39-19)25(46-29(35)20-9-4-14-40-20)31(43-22)47-30(36)21-10-5-15-41-21/h1-15,22-25,31H,16H2/t22-,23-,24+,25-,31-/m1/s1 |

InChI Key |

WRTGXTBPGRTHOX-FPKBMGGXSA-N |

SMILES |

C1=COC(=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CO3)OC(=O)C4=CC=CO4)OC(=O)C5=CC=CO5)OC(=O)C6=CC=CO6 |

Isomeric SMILES |

C1=COC(=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=O)C3=CC=CO3)OC(=O)C4=CC=CO4)OC(=O)C5=CC=CO5)OC(=O)C6=CC=CO6 |

Canonical SMILES |

C1=COC(=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CO3)OC(=O)C4=CC=CO4)OC(=O)C5=CC=CO5)OC(=O)C6=CC=CO6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Impact: Galloyl groups in PGG confer high polarity and antioxidant capacity due to phenolic hydroxyls, whereas acetyl/benzoyl derivatives are more lipophilic, favoring synthetic applications .

- Stability : Trimethylsilyl derivatives enhance volatility for analytical use but lack biological relevance compared to PGG .

Pharmacological Advancements

PGG’s anti-obesity effects are demonstrated in diet-induced obese mice, where it reduces adipocyte differentiation by 40% and hepatic lipid accumulation by 35% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.